2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid is a chemical compound with the molecular formula and a molecular weight of approximately 237.25 g/mol. This compound belongs to the class of nicotinic acids, which are derivatives of nicotinic acid (vitamin B3) known for various biological activities and therapeutic potentials . The structure features a pyridine ring substituted with a tetrahydro-2H-pyran moiety, enhancing its unique properties and potential applications in medicinal chemistry.
2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid is classified under:
The synthesis of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid can be achieved through several methods, primarily involving the functionalization of the pyridine ring. Common synthetic routes include:
The specific conditions for these reactions often include:
The molecular structure of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid consists of:
Key structural data includes:
The compound participates in various chemical reactions typical for nicotinic acid derivatives:
These reactions often require specific conditions such as:
The mechanism of action for 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid primarily involves its interaction with nicotinic acetylcholine receptors. This interaction is crucial for understanding its pharmacological effects, such as:
Studies on binding affinity and receptor activity are essential for elucidating its pharmacodynamics and pharmacokinetics, providing insights into its therapeutic potential.
Key physical properties include:
Chemical properties encompass:
Relevant data indicates that the compound's unique structure may enhance its solubility and receptor binding compared to simpler analogs .
2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid has potential applications in:
The compound's unique structural features may also lead to novel therapeutic strategies in treating conditions like Alzheimer's disease or other cognitive impairments.
The synthesis of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid (CAS: 1072855-70-9) hinges on strategic functionalization at the C6 position of the nicotinic acid core. The molecular scaffold integrates two pharmacologically relevant moieties: a nicotinic acid component (pyridine-3-carboxylic acid) and a tetrahydropyran (THP) ring system connected via a methylene bridge. Key synthetic approaches include:
Table 1: Synthetic Routes for Nicotinic Acid-THP Conjugates
Method | Key Reagent/Catalyst | Yield (%) | Regioselectivity | ||
---|---|---|---|---|---|
Pd-Catalyzed Coupling | PdCl₂(dtbpf), K₂CO₃ | >95 | C6 (exclusive) | ||
N-Oxide Alkylation | 4-(MsOCH₂)-THP, DIPEA | 70–75 | C6 (major) | ||
Direct Nucleophilic Sub. | 4-(BrCH₂)-THP, NaH | 60–65 | C6/C2 mixture |
Functionalization of the THP ring centers on C4-methylene activation for ether bond formation:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9